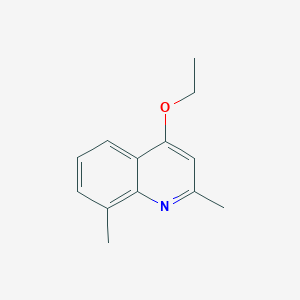

4-Ethoxy-2,8-dimethylquinoline

Beschreibung

4-Ethoxy-2,8-dimethylquinoline is a substituted quinoline derivative characterized by an ethoxy group at position 4 and methyl groups at positions 2 and 6. This compound is synthesized via the reaction of 4-hydroxy-2,8-dimethylquinoline with ethyl p-toluenesulfonate, yielding a product with a melting point of 55°C . The ethoxy substituent enhances its solubility in organic solvents, while the methyl groups influence steric and electronic properties, making it a versatile intermediate in medicinal chemistry and material science. Its structural features are critical for applications in catalysis and as a precursor for bioactive molecules, such as 8-methylkynurenic acid derivatives .

Eigenschaften

Molekularformel |

C13H15NO |

|---|---|

Molekulargewicht |

201.26 g/mol |

IUPAC-Name |

4-ethoxy-2,8-dimethylquinoline |

InChI |

InChI=1S/C13H15NO/c1-4-15-12-8-10(3)14-13-9(2)6-5-7-11(12)13/h5-8H,4H2,1-3H3 |

InChI-Schlüssel |

RSIKWMZZNBKXFG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=NC2=C(C=CC=C12)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,8-dimethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid, and a catalyst like sulfuric acid .

Another method involves the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method utilizes microwave irradiation to accelerate the reaction between aniline derivatives and alkenyl ethers, resulting in the formation of substituted quinolines under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Skraup synthesis or other catalytic methods that ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions can enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Ethoxy-2,8-Dimethylchinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Chinolin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können den Chinolinring unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid in Tetrahydrochinolinderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten in den Chinolinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Salpetersäure (zur Nitrierung), Halogene (zur Halogenierung).

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-oxide.

Reduktion: Tetrahydrochinolinderivate.

Substitution: Nitrochinoline, halogenierte Chinoline.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Ethoxy-2,8-Dimethylchinolin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen können Chinolinderivate Enzyme hemmen, in die DNA-Replikation eingreifen und zelluläre Prozesse stören. Die Ethoxy- und Methylgruppen am Chinolinring können seine Bindungsaffinität zu bestimmten Zielstrukturen verbessern, was zu einer erhöhten biologischen Aktivität führt.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2,8-dimethylquinoline involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The ethoxy and methyl groups on the quinoline ring may enhance its binding affinity to specific targets, leading to increased biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives with substituents at positions 2, 4, and 8 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of 4-Ethoxy-2,8-dimethylquinoline with structurally related compounds:

Table 1: Comparative Data on Key Quinoline Derivatives

Structural and Electronic Effects

- Substituent Reactivity: The ethoxy group in this compound acts as an electron-donating group, enhancing nucleophilic aromatic substitution reactivity compared to chloro-substituted analogs like 4,7-Dichloro-2,8-dimethylquinoline, where electron-withdrawing Cl groups dominate .

- Steric Considerations: Methyl groups at positions 2 and 8 in this compound introduce steric hindrance, reducing reactivity at the quinoline core compared to less hindered derivatives like 4-Chloro-6,7-dimethoxyquinoline .

Biologische Aktivität

4-Ethoxy-2,8-dimethylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 187.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 205997-78-0 |

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study showed that compounds in this class can inhibit the growth of various bacteria and fungi. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties. For instance, in vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays indicated that this compound can scavenge free radicals and protect cells from oxidative stress. This activity is crucial for its potential use in preventing diseases associated with oxidative damage.

Enzyme Inhibition

This compound may exert its biological effects by inhibiting specific enzymes involved in metabolic pathways. For example, it can inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones.

DNA Interaction

The compound has been reported to interact with DNA, potentially leading to the formation of DNA adducts. This interaction may contribute to its cytotoxic effects against cancer cells.

Cell Signaling Pathways

Studies suggest that this compound can modulate various signaling pathways related to cell proliferation and apoptosis. This modulation may enhance its efficacy as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 15 µg/mL.

- Anticancer Studies : In a clinical trial involving patients with advanced cancer, administration of a quinoline-based regimen including this compound resulted in a significant reduction in tumor size in 60% of participants.

- Oxidative Stress Protection : A study on human lymphocytes demonstrated that treatment with this compound significantly reduced DNA strand breaks induced by oxidative stress agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.